N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919287
InChI: InChI=1S/C23H28N2O3/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16-
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C
Molecular Formula: C23H28N2O3
Molecular Weight: 380.5 g/mol

N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide

CAS No.:

Cat. No.: VC0919287

Molecular Formula: C23H28N2O3

Molecular Weight: 380.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(1-azocanylcarbonyl)-2-(2-furyl)vinyl]-3,4-dimethylbenzamide -

Specification

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
IUPAC Name N-[(Z)-3-(azocan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C23H28N2O3/c1-17-10-11-19(15-18(17)2)22(26)24-21(16-20-9-8-14-28-20)23(27)25-12-6-4-3-5-7-13-25/h8-11,14-16H,3-7,12-13H2,1-2H3,(H,24,26)/b21-16-
Standard InChI Key HOTSWZSERKGGJT-PGMHBOJBSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCCCCCC3)C
SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCCC3)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator